molecular formula C3H5N3O B031318 1H-1,2,4-triazol-5-ylmethanol CAS No. 123372-69-0

1H-1,2,4-triazol-5-ylmethanol

Cat. No. B031318
M. Wt: 99.09 g/mol
InChI Key: UDDMDSNULOKCLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-1,2,4-triazol-5-ylmethanol derivatives involves various strategies, including condensation, chlorination, and esterification reactions. For example, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid through these steps, with its structure confirmed by diffractions of IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).

Scientific Research Applications

Proton Conduction Enhancement

1H-1,2,4-Triazol-5-ylmethanol has been identified as an active group that enhances proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs). These PEMs containing 1H-1,2,4-Triazol-5-ylmethanol demonstrate stability over a wide potential range, indicating their potential for use in fuel cells due to excellent electrochemical stability under operating conditions (Li et al., 2005).

Biological and Optical Properties

Research on triazole derivatives, including those related to 1H-1,2,4-Triazol-5-ylmethanol, has revealed significant findings regarding their structural, nonlinear optical, electronic, and biological properties. These properties include their application as effective photosensitizers in dye-sensitized solar cells (DSSC) and their interactions with biological targets like cytochrome P450 inhibitors (Al-Otaibi et al., 2020).

Anticancer Activity

Studies have shown that certain 1,2,4-triazole derivatives exhibit anticancer activity. For example, the derivative 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has been characterized for its anticancer properties, including molecular docking to the EGFR kinase domain ATP binding site (Kaczor et al., 2013).

Antileishmanial Activity

Triazole derivatives, such as 4-amino-1,2,4-triazole, have been explored for their antileishmanial activity. Theoretical studies using Density Functional Theory (DFT) have been conducted to determine structural and spectroscopic parameters of these compounds, demonstrating their potential in combating Leishmania infantum promastigots (Süleymanoğlu et al., 2017).

Application in Wittig-Horner Reaction

The use of 1H-1,2,4-triazol-5-ylmethanol in organic synthesis, particularly in the Wittig-Horner reaction, has been documented. This involves the preparation of triazolylmethyl-phosphonates and their use in olefinic substitutions (Maier et al., 1987).

properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMDSNULOKCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329849
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-triazol-5-ylmethanol

CAS RN

123372-69-0
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,2,4-triazol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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